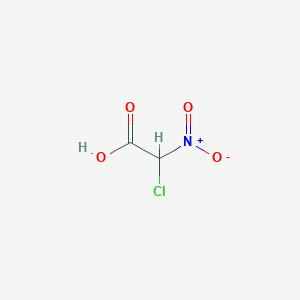
Chloro(nitro)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(nitro)acetic acid is an organic compound that contains both a chloro and a nitro group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Chloro(nitro)acetic acid can be synthesized through the nitration of chloroacetic acid. This process involves adding cold chloroacetic acid to a cold, slightly alkaline aqueous solution, followed by mixing with an aqueous sodium nitrite solution . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Chloro(nitro)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The chloro group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aminoacetic acid derivatives, while substitution of the chloro group can produce a variety of functionalized acetic acid derivatives.
科学的研究の応用
Chloro(nitro)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which chloro(nitro)acetic acid exerts its effects involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems.
類似化合物との比較
Chloro(nitro)acetic acid can be compared with other similar compounds such as:
Chloroacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitroacetic acid:
Dichloroacetic acid: Contains two chloro groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both chloro and nitro groups, which confer distinct chemical properties and reactivity patterns.
特性
CAS番号 |
127580-76-1 |
|---|---|
分子式 |
C2H2ClNO4 |
分子量 |
139.49 g/mol |
IUPAC名 |
2-chloro-2-nitroacetic acid |
InChI |
InChI=1S/C2H2ClNO4/c3-1(2(5)6)4(7)8/h1H,(H,5,6) |
InChIキー |
DBKXEUJTXWWPCF-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)([N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
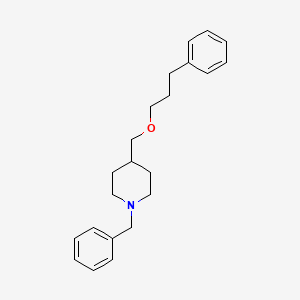
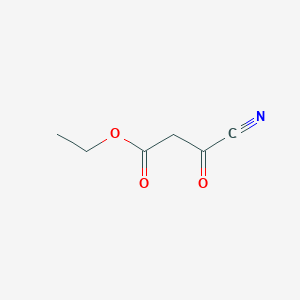
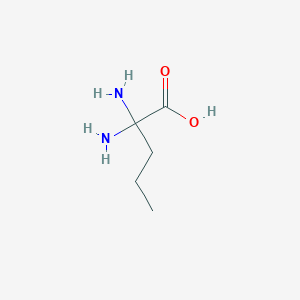

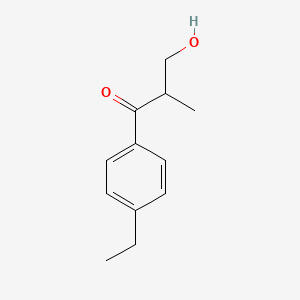
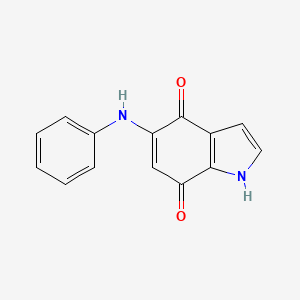
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
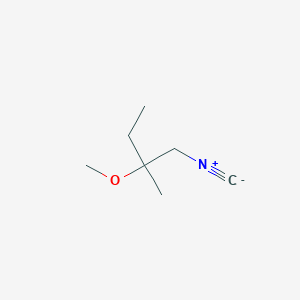
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
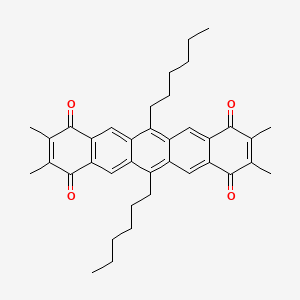

![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
